molecular formula C8H4BrClKNO4S B1290554 5-Bromo-4-chloro-3-indolyl sulfate potassium salt CAS No. 6578-07-0

5-Bromo-4-chloro-3-indolyl sulfate potassium salt

Cat. No.: B1290554
CAS No.: 6578-07-0
M. Wt: 364.64 g/mol
InChI Key: BONBCMDYPZGTEU-UHFFFAOYSA-M
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Description

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is a chemical compound widely used in biomedical research. It is known for its role as a substrate in various enzymatic assays, particularly for detecting β-galactosidase activity. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt typically involves the bromination and chlorination of indole derivatives. The process begins with the preparation of 5-bromo-4-chloro-1H-indole, which is then reacted with sulfuric acid to form the sulfate ester. The final step involves neutralizing the sulfate ester with potassium hydroxide to obtain the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl sulfate potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indigo dyes.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Atmospheric oxygen or chemical oxidants like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5,5′-dibromo-4,4′-dichloro-indigo.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is extensively used in scientific research, including:

    Chemistry: As a reagent in synthetic organic chemistry for the preparation of indole derivatives.

    Biology: As a substrate for detecting β-galactosidase activity in gene expression studies.

    Medicine: In drug discovery for screening enzyme inhibitors and activators.

    Industry: Used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate: Similar structure but with a different halogen substitution pattern.

    Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Similar compound with a phosphate group instead of a sulfate group.

Uniqueness

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is unique due to its specific halogen substitution pattern and sulfate ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONBCMDYPZGTEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClKNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635399
Record name Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6578-07-0
Record name Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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